

# Biochemical properties and structure of (2R)-Octyl-alpha-hydroxyglutarate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate

CAS No.: 1391194-67-4

Cat. No.: B570664

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## Technical Monograph: (2R)-Octyl-alpha-hydroxyglutarate

Functional Class: Cell-Permeable Oncometabolite Mimetic Primary Application: Epigenetic Remodeling and Metabolic Reprogramming Research

### Executive Summary

**(2R)-Octyl-alpha-hydroxyglutarate** (Octyl-2-HG) is a synthetic, cell-permeable ester derivative of the oncometabolite (2R)-2-hydroxyglutarate ((2R)-2-HG).[1] While the endogenous metabolite (2R)-2-HG is polar and exhibits poor membrane permeability, the octyl ester modification confers sufficient lipophilicity to traverse cellular membranes. Once intracellular, it functions as a "Trojan horse," undergoing hydrolysis to release the active (2R)-2-HG anion. This allows researchers to acutely mimic the high intracellular concentrations of 2-HG observed in IDH1/2-mutant cancers (glioma, AML) without requiring genetic engineering of the cell line.

# Chemical Architecture & Physicochemical Properties<sup>[2]</sup><sup>[3]</sup>

The structural integrity of Octyl-2-HG is defined by the esterification of the C1-carboxyl group of glutaric acid with a hydrophobic octyl chain, while retaining the specific (R)-stereochemistry at the C2 position.

## Key Chemical Data

Property	Specification
Systematic Name	(2R)-2-Hydroxy-pentanedioic acid, 1-octyl ester
CAS Number	1391194-67-4
Molecular Formula	C <sub>13</sub> H <sub>24</sub> O <sub>5</sub>
Molecular Weight	260.33 g/mol
Stereochemistry	(R)-enantiomer (matches the oncometabolite produced by mutant IDH)
Solubility	DMSO (>10 mg/mL), Ethanol (>20 mg/mL), PBS (low, <1 mg/mL)
Appearance	Crystalline solid or oil (depending on purity/salt form)

## Stability & Handling

**Critical Warning:** As an ester, Octyl-2-HG is susceptible to spontaneous hydrolysis in aqueous buffers and culture media over extended periods.

- **Stock Solutions:** Must be prepared in anhydrous DMSO or Ethanol. Store at -20°C or -80°C.
- **Aqueous Stability:** Avoid storing diluted aqueous solutions. Prepare fresh working solutions in culture media immediately prior to treatment.

## Mechanism of Action: The "Trojan Horse" Strategy

The utility of Octyl-2-HG relies on a biphasic mechanism: Translocation and Activation.

- Cellular Entry: The hydrophobic octyl tail masks the negative charge of the C1-carboxylate, facilitating passive diffusion across the plasma membrane.
- Intracellular Activation: Ubiquitous intracellular esterases cleave the octyl ester bond.
- Target Engagement: The released (2R)-2-HG accumulates in the cytosol and mitochondria, where it acts as a competitive antagonist of

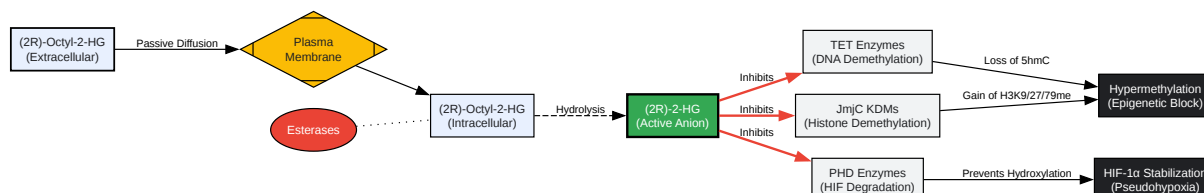
-ketoglutarate (

-KG).[2]

## Pathway Visualization

The following diagram illustrates the conversion and downstream inhibition of

-KG-dependent dioxygenases.



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Caption: Mechanism of cellular entry, esterase-mediated activation, and competitive inhibition of alpha-KG-dependent dioxygenases.

## Biological Targets & Pharmacodynamics

Once hydrolyzed, the active (2R)-2-HG moiety structurally mimics

-KG but cannot undergo oxidative decarboxylation. It occupies the catalytic pocket of Fe(II)/

-KG-dependent dioxygenases, effectively "poisoning" these enzymes.

## Key Enzymatic Targets

Target Family	Function	Effect of (2R)-Octyl-2-HG	Consequence
TET1/2/3	DNA Demethylation	Inhibition	Global DNA hypermethylation (CIMP phenotype); reduction in 5-hmC levels.
JmjC KDMs	Histone Demethylation	Inhibition	Increases in repressive marks (H3K9me2/3, H3K27me3) and activating marks (H3K4me3), blocking differentiation.
PHD1/2/3	HIF Prolyl Hydroxylase	Inhibition	Stabilization of HIF-1 under normoxia (Pseudohypoxia).
KDM4C	H3K9 Demethylase	Potent Inhibition	Specific chromatin compaction; R-enantiomer is significantly more potent than S-enantiomer against KDM4C.

## Experimental Framework

To ensure scientific integrity, experiments must control for the specific effects of the (R)-enantiomer versus general ester toxicity or pH changes.

## Preparation and Storage Protocol

- Weighing: Weigh the solid rapidly; the compound can be hygroscopic.
- Solubilization: Dissolve in high-grade anhydrous DMSO to a stock concentration of 100 mM or 200 mM.
- Aliquoting: Aliquot into small volumes (e.g., 20-50  $\mu$ L) to avoid freeze-thaw cycles. Store at  $-80^{\circ}\text{C}$ .
- Verification: Check for precipitation upon thawing. Vortex vigorously before use.

## Cell Treatment Workflow

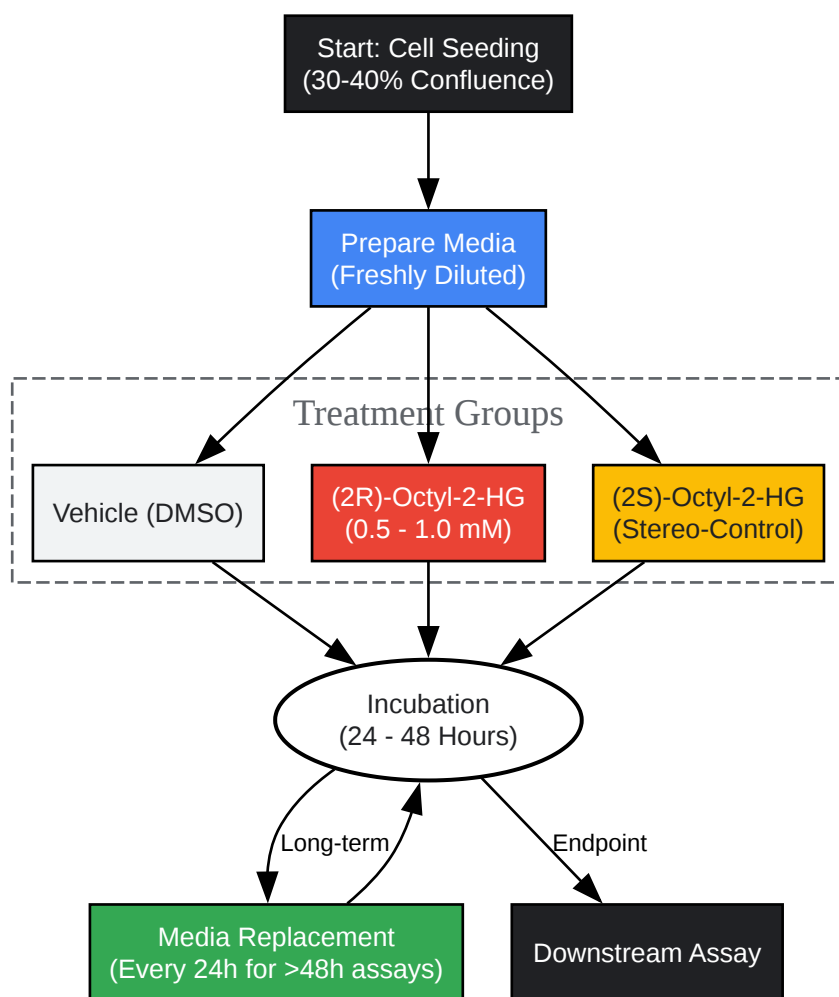
Effective Concentration Range: 0.1 mM – 1.0 mM (100 – 1000  $\mu$ M).

- Note: Concentrations  $>2$  mM may induce non-specific toxicity or pH imbalances unrelated to IDH mechanisms.

Step-by-Step Protocol:

- Seeding: Seed cells (e.g., HeLa, U87, TF-1) at 30-40% confluence. Allow 24h attachment.
- Media Preparation: Dilute the DMSO stock directly into fresh, pre-warmed culture media.
  - Vehicle Control: Media + DMSO (volume matched).
  - Enantiomer Control: Media + (2S)-Octyl-2-HG (CAS 1391067-96-1).[3] This is crucial to prove the effect is stereospecific to the oncometabolite.
- Treatment: Replace cell media with drug-containing media.
- Replenishment: Because the ester hydrolyzes and the active metabolite may be metabolized or exported, replace media with fresh compound every 24-48 hours for long-term assays (e.g., differentiation studies).

## Experimental Design Diagram



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Caption: Standardized workflow for treating cells with Octyl-2-HG, emphasizing controls and media replenishment.

## Case Studies & Applications

### Differentiation Block in AML

Research has utilized Octyl-2-HG to demonstrate that 2-HG accumulation is sufficient to block the differentiation of hematopoietic cells.

- Observation: Treatment of TF-1 erythroleukemia cells with Octyl-2-HG induces cytokine independence and blocks erythropoietin-induced differentiation.

- Mechanism: Hypermethylation of the H3K9 and H3K27 histone marks, suppressing differentiation genes.

## T-Cell Metabolism and Function

Recent studies highlight divergent roles for the R and S enantiomers in immunology.

- Finding: (2R)-Octyl-2-HG treatment of CD8+ T cells suppresses proliferation and antitumor activity by inhibiting specific metabolic and epigenetic pathways, whereas the (2S) form may enhance memory T cell formation in certain contexts.
- Implication: The use of the pure (2R) form is critical when modeling the tumor microenvironment's suppressive effect on immune cells.

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